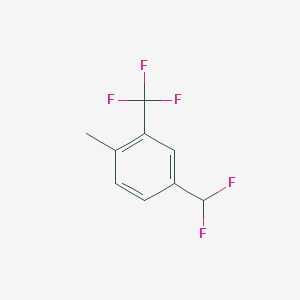
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by the presence of amino, bromo, hydroxy, and propoxy groups attached to the anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes bromination, amination, hydroxylation, and propoxylation reactions. Each step requires specific reagents and conditions to ensure the desired substitutions on the anthracene core.
Amination: Amino groups are introduced at the 1 and 8 positions using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are added at the 4 and 5 positions using hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Propoxylation: The propoxy group is introduced at the 7-position using propyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The amino, bromo, hydroxy, and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Aplicaciones Científicas De Investigación
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxyanthraquinone (quinizarin): Used in dye manufacturing.
1,5-Dihydroxyanthraquinone (anthrarufin): Studied for its biological activities.
Uniqueness
1,8-Diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione is unique due to the combination of amino, bromo, hydroxy, and propoxy groups on the anthracene core
Propiedades
Número CAS |
88604-55-1 |
|---|---|
Fórmula molecular |
C17H15BrN2O5 |
Peso molecular |
407.2 g/mol |
Nombre IUPAC |
1,8-diamino-2-bromo-4,5-dihydroxy-7-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)12-10(16(11)23)7(21)4-6(18)14(12)19/h4-5,21-22H,2-3,19-20H2,1H3 |
Clave InChI |
UOMICJZNVFMBQN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


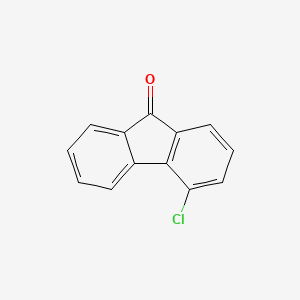
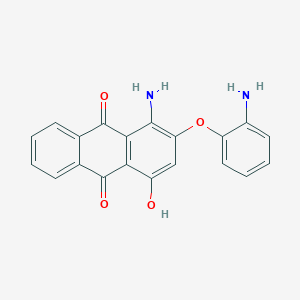
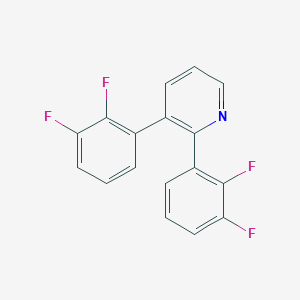
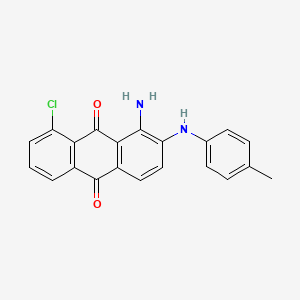

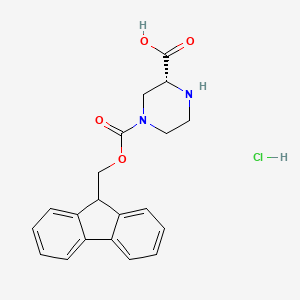
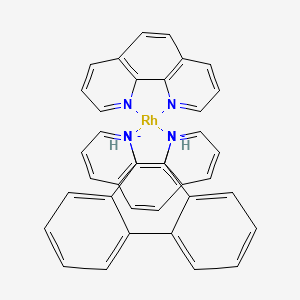
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
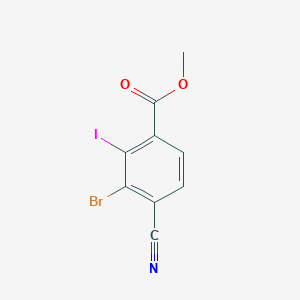
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)

